molecular formula C24H17BrO3 B2644256 7-Allyloxy-3(3'-bromophenyl)-4-phenyl coumarin CAS No. 720673-33-6

7-Allyloxy-3(3'-bromophenyl)-4-phenyl coumarin

Cat. No. B2644256
CAS RN: 720673-33-6
M. Wt: 433.301
InChI Key: NPJZMRPTNZLSMF-UHFFFAOYSA-N
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Description

7-Allyloxy-3(3'-bromophenyl)-4-phenyl coumarin is a chemical compound that belongs to the coumarin family. It is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it an excellent candidate for research in the fields of medicine, biology, and chemistry.

Scientific Research Applications

Claisen Rearrangement for Synthesis

The Claisen rearrangement of 7-allyloxy-4-methylcoumarins has been studied, demonstrating a method for synthesizing derivatives with potential natural product applications. This process is sensitive to the substituents on the ring, suggesting a pathway to a range of structurally diverse coumarins (Ghantwal & Samant, 1999).

Anticancer Activity

Coumarin derivatives have shown considerable anticancer capacity against various human cancer cell lines, highlighting the importance of structure-activity relationship studies in identifying potent anticancer agents (Miri et al., 2016).

Electrochemical Properties

The synthesis and characterization of coumarin-substituted phthalocyanines have been explored, indicating their potential in electrochemical applications and as materials for studying the oxygen reduction reaction (Gok et al., 2016).

Antioxidant Properties

Studies on hydroxy 4-phenyl coumarins have confirmed their good to moderate antioxidant activity, suggesting their potential therapeutic applications in conditions characterized by free radical overproduction (Veselinovic et al., 2014).

Biotransformation

Biotransformation of 4-methyl-7-allyloxy coumarin by hairy roots of Polygonum multiflorum has been reported, resulting in products that suggest the presence of glycosyltransferase and hydrolysis enzymes, opening avenues for further biological and pharmacological studies (Liang et al., 2011).

properties

IUPAC Name

3-(3-bromophenyl)-4-phenyl-7-prop-2-enoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrO3/c1-2-13-27-19-11-12-20-21(15-19)28-24(26)23(17-9-6-10-18(25)14-17)22(20)16-7-4-3-5-8-16/h2-12,14-15H,1,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJZMRPTNZLSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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